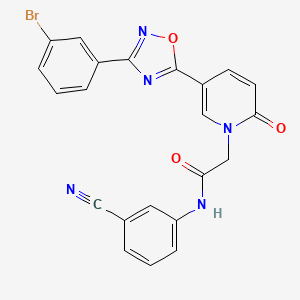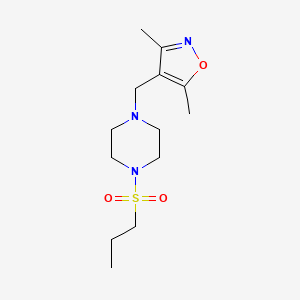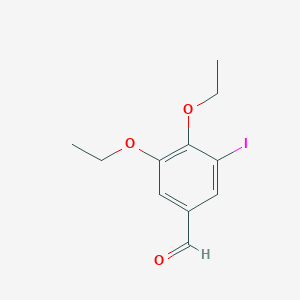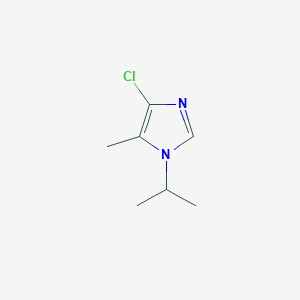
4-chloro-1-isopropyl-5-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-isopropyl-5-methyl-1H-imidazole, also known as Cl-IMI, is a heterocyclic organic compound that belongs to the imidazole family. It is a white crystalline solid that is soluble in water and organic solvents. Cl-IMI has been extensively studied for its potential use in various scientific research applications.
作用机制
4-chloro-1-isopropyl-5-methyl-1H-imidazole inhibits CDK5 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are critical for neuronal development and function. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the phosphorylation of tau protein, a protein that is critical for the formation of neurofibrillary tangles in Alzheimer's disease. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for neuronal survival and function. Additionally, this compound has been shown to decrease the levels of reactive oxygen species (ROS), which are implicated in various neurodegenerative disorders.
实验室实验的优点和局限性
4-chloro-1-isopropyl-5-methyl-1H-imidazole has several advantages for lab experiments. It is a potent and selective inhibitor of CDK5, making it a valuable tool for studying the role of CDK5 in neuronal development and function. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to using this compound in lab experiments. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-chloro-1-isopropyl-5-methyl-1H-imidazole. One potential direction is to further investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another potential direction is to investigate its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
4-chloro-1-isopropyl-5-methyl-1H-imidazole can be synthesized by the reaction of 4-chloro-1H-imidazole with isopropylmagnesium bromide and methyl iodide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is then purified by recrystallization.
科学研究应用
4-chloro-1-isopropyl-5-methyl-1H-imidazole has been studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a critical role in neuronal development and function. CDK5 has also been implicated in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has been shown to inhibit CDK5 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of these disorders.
属性
IUPAC Name |
4-chloro-5-methyl-1-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCFEBMQQBPTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-allyl-2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2653076.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5-bromofuran-2-carboxylate](/img/structure/B2653080.png)
![1-(4-nitrobenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2653081.png)

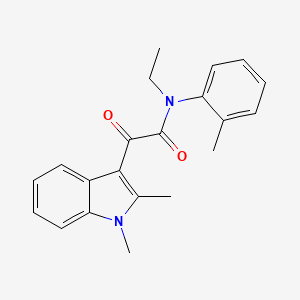
![N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methylphenyl)propanamide](/img/structure/B2653085.png)
![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653086.png)
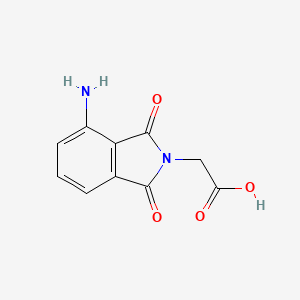
![2-Chloro-N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2653091.png)

